17:1 Lyso PC

Beschreibung

Eigenschaften

Molekularformel |

C25H50NO7P |

|---|---|

Molekulargewicht |

507.6 g/mol |

IUPAC-Name |

[(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C25H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h10-11,24,27H,5-9,12-23H2,1-4H3/b11-10-/t24-/m1/s1 |

InChI-Schlüssel |

XBGIMYLOTRDXPK-AGXIJRPPSA-N |

Isomerische SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Kanonische SMILES |

CCCCCCC=CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 17:1 Lyso PC, including its chemical identity, biological significance, and relevant experimental methodologies.

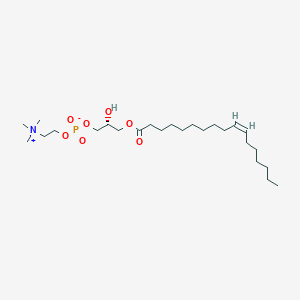

Chemical Identity and Structure

The full chemical name of 17:1 Lyso PC is 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine [1]. This nomenclature specifies the structure as follows:

-

17:1 : This indicates a fatty acid chain of 17 carbons with one double bond. The "(10Z)" specifies that the double bond is located at the 10th carbon and has a cis configuration.

-

Lyso : This prefix signifies that one of the two fatty acid chains typically found in a phosphatidylcholine molecule has been removed, in this case from the sn-2 position.

-

PC : This is an abbreviation for phosphocholine, the polar head group attached to the glycerol backbone.

The structure consists of a glycerol backbone, a heptadecenoyl group at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position.

A related saturated compound is 17:0 Lyso PC, with the full chemical name 1-heptadecanoyl-sn-glycero-3-phosphocholine[2][3][].

Chemical Properties of 17:1 Lyso PC

| Property | Value |

| Molecular Formula | C25H50NO7P[1][5][6] |

| Molecular Weight | 507.64 g/mol [5][6] |

| CAS Number | 1246304-62-0[1][6] |

| Storage Temperature | -20°C[1] |

Biological Role and Signaling Pathways

Lysophosphatidylcholines (LPCs), including 17:1 Lyso PC, are bioactive lipid molecules that act as signaling molecules in a variety of physiological and pathological processes[7][8][9]. They are intermediates in the metabolism of phosphatidylcholine (PC), a major component of eukaryotic cell membranes[7]. LPCs are produced through the hydrolysis of PC by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT)[8][10].

LPCs have been implicated in:

-

Inflammation and Immunity : LPCs can act as pro-inflammatory molecules by activating various cell types, including T-lymphocytes and monocytes[7][11]. They can bind to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs) to initiate signaling cascades that lead to the production of inflammatory cytokines[10][11].

-

Cardiovascular Disease : As a major component of oxidized low-density lipoprotein (oxLDL), LPCs play a significant role in the development of atherosclerosis[8][11].

-

Neurological Conditions : LPCs are involved in processes such as demyelination and have been studied in the context of neurodegenerative diseases[10].

-

Cancer : The role of LPCs in cancer is complex, with varying concentrations observed in different tumors, and they are thought to be involved in tumor invasion and metastasis[11].

Signaling Pathway of Lysophosphatidylcholine

LPCs exert their effects by binding to specific cell surface receptors, which triggers downstream signaling cascades.

Caption: Signaling pathways activated by Lysophosphatidylcholine (LPC).

Experimental Protocols

The quantification of specific LPC species like 17:1 Lyso PC is crucial for understanding their biological roles. A common and high-throughput method for this is electrospray ionization tandem mass spectrometry (ESI-MS/MS)[9][12][13].

Protocol: Quantification of LPCs by ESI-MS/MS

-

Sample Preparation :

-

Biological samples (e.g., plasma, tissue homogenates, cell culture extracts) are subjected to lipid extraction, often using a method like the Folch or Bligh-Dyer procedure.

-

Internal standards, such as LPCs with odd-numbered fatty acid chains not typically found in the sample (e.g., LPC 13:0, LPC 19:0), are added to the sample before extraction for accurate quantification[13].

-

-

Mass Spectrometry Analysis :

-

The lipid extract is directly infused into the mass spectrometer or separated by liquid chromatography (LC) prior to MS analysis.

-

ESI is used to ionize the LPC molecules.

-

Tandem mass spectrometry (MS/MS) is performed. For LPCs, a common approach is to use a precursor ion scan for m/z 184, which corresponds to the phosphocholine head group, to specifically detect all LPC species in the sample[13].

-

-

Data Analysis :

-

The intensity of the signal for each LPC species is measured.

-

Quantification is achieved by comparing the signal intensity of the endogenous LPCs to that of the internal standards.

-

Experimental Workflow for LPC Quantification

Caption: Workflow for the quantification of Lysophosphatidylcholine species.

Quantitative Data

The concentrations of LPC species can vary significantly depending on the biological matrix and the physiological or pathological state. The use of high-throughput methods like ESI-MS/MS allows for the precise measurement of these variations[12][13][14].

Typical Concentration Ranges of Major LPC Species in Human Plasma

| LPC Species | Concentration Range (µmol/L) |

| LPC 16:0 | 80 - 150 |

| LPC 18:0 | 40 - 80 |

| LPC 18:1 | 20 - 50 |

| LPC 18:2 | 30 - 70 |

| LPC 20:4 | 5 - 20 |

Note: These are approximate ranges and can vary between studies and individuals. The detection limit for these methods is typically less than 1 µmol/L[13][14]. The within-run imprecision (CV) is generally low for major species (around 3%) and higher for minor species (up to 12%)[13][14].

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Heptadecanoyl-sn-glycero-3-phosphocholine | C25H52NO7P | CID 24779463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 17:1 Lyso PC - MedChem Express [bioscience.co.uk]

- 7. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine

Executive Summary: 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine, also known as LysoPC(17:1), is a lysophosphatidylcholine (LPC) characterized by a 17-carbon monounsaturated acyl chain. As a member of the LPC family, it is a key intermediate in phospholipid metabolism and an important signaling molecule involved in a myriad of cellular processes. Its unique odd-chain structure makes it a valuable tool in research for studying the biophysical properties of cell membranes and as an internal standard in lipidomics. This guide provides a comprehensive overview of its structure, physicochemical properties, biological roles, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Structure and Nomenclature

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a glycerophospholipid. Its structure consists of a glycerol backbone where the sn-1 position is esterified with (10Z)-heptadecenoic acid, the sn-2 position contains a free hydroxyl group, and the sn-3 position is attached to a phosphocholine head group.

-

IUPAC Name: [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

-

Synonyms: 17:1 Lyso PC, LPC(17:1), PC(17:1(10Z)/0:0), 10Z-heptadecenoyl-lysophosphatidylcholine[1]

-

Chemical Formula: C₂₅H₅₀NO₇P[1]

Physicochemical Properties

The quantitative properties of this lipid are crucial for its application in experimental systems. A summary of its computed properties is provided below.

| Property | Value | Source |

| Molecular Weight | 507.6 g/mol | PubChem[1] |

| Exact Mass | 507.33248993 Da | PubChem[1] |

| XLogP3 | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 24 | PubChem[1] |

| Collision Cross Section (TIMS, [M+H]⁺) | 229.37 Ų | CCSbase[1] |

| Collision Cross Section (DT, [M+H]⁺) | 228.4 Ų | CCSbase[1] |

Biological Significance and Signaling Pathways

Overview of Lysophosphatidylcholines (LPCs)

LPCs are produced by the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT).[2] They are not merely metabolic intermediates but also potent lipid mediators that influence a wide range of biological activities, including inflammation, cell proliferation, and apoptosis.[2][3]

The acyl chain composition of LPCs dictates their specific functions. LPC(17:1) is of particular interest due to its odd-chain fatty acid. While most naturally occurring fatty acids have an even number of carbons, odd-chain fatty acids are found in certain dietary sources, such as dairy.[4] In research, odd-chain lipids like the saturated analog LPC(17:0) are used to study how subtle changes in acyl chain length affect membrane properties like bilayer thickness and lipid packing.[]

Signaling Mechanisms

LPCs exert their effects through various signaling pathways, often initiated by interacting with specific cell surface receptors or by directly modulating intracellular enzymes.

G Protein-Coupled Receptor (GPCR) Signaling: LPCs are known ligands for several G protein-coupled receptors, including G2A, GPR4, and OGR1.[6][7] Binding to these receptors can activate downstream signaling cascades involving Gαs, Gαi, Gαq, and Gα12/13 proteins, leading to the modulation of adenylyl cyclase, phospholipase C, and Rho GTPases.[6] This can result in a variety of cellular responses, from immune cell migration to changes in endothelial barrier function.[6][8] However, the role of LPC as a direct agonist for some of these receptors, like G2A, is debated, with some studies suggesting it may act as an antagonist to proton-sensing activation.[9]

Protein Kinase C (PKC) Modulation: LPCs have a complex, concentration-dependent effect on Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[2]

-

Low concentrations (<20 µM) of LPC can activate PKC, often synergistically with diacylglycerol (DAG).[2][10]

-

High concentrations (>30 µM) of LPC are inhibitory to PKC activity.[2][10]

This dual regulatory role suggests that fluctuations in local LPC concentration can fine-tune cellular signaling responses.[10]

Inhibition of Phosphatidylcholine Synthesis: LPCs can act as negative feedback regulators of their own synthesis pathway. Specifically, LPC inhibits the CDP-choline pathway by targeting the enzyme CTP:phosphocholine cytidylyltransferase (CT).[11] This inhibition leads to an accumulation of phosphocholine and a decrease in CDP-choline, thereby slowing the rate of de novo phosphatidylcholine synthesis.[11]

Visualized Signaling Pathways

Experimental Protocols

Chemical and Enzymatic Synthesis

Synthesizing specific LPC species like LPC(17:1) is crucial for research. While challenging due to potential acyl migration, regioselective methods have been developed.

General Chemo-Enzymatic Synthesis Protocol Outline: This approach combines chemical protection and enzymatic acylation to achieve high purity.

-

Starting Material: Use a commercially available, optically pure glycerol derivative like sn-glycero-3-phosphocholine (GPC).

-

Protection: Chemically protect the sn-2 hydroxyl group of GPC. This step is critical to prevent acylation at this position.

-

Enzymatic Acylation: Use a lipase, such as from Thermomyces lanuginosus, to catalyze the esterification of the sn-1 hydroxyl group with the desired fatty acid ((10Z)-heptadecenoic acid).[12] The reaction is often performed in a solvent-free system to improve yield.[12]

-

Deprotection: Remove the protecting group from the sn-2 position under mild conditions to prevent acyl migration. A recently developed method uses trifluoroacetic acid (TFA) in an aqueous solution for exceedingly mild deprotection, avoiding the need for chromatographic purification which can induce isomerization.[13]

-

Purification & Verification: The final product's purity and structure are verified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Preparation of Model Membranes (Liposomes)

LPC(17:1) can be incorporated into liposomes to study membrane biophysics or its interaction with membrane proteins.

Protocol for Unilamellar Liposome Preparation via Extrusion:

-

Lipid Film Formation:

-

Dissolve the dry lipid powder (e.g., a mixture of a bulk phospholipid like POPC and a smaller percentage of LPC(17:1)) in a suitable organic solvent like chloroform in a round-bottom flask.

-

Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) while rotating the flask to create a thin, even lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer of choice (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tₘ) of the primary lipid.

-

Agitate the mixture by vortexing or gentle sonication to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion (Size Reduction):

-

Load the MLV suspension into a gas-tight syringe.

-

Assemble a mini-extruder apparatus with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

Heat the extruder block to a temperature above the lipid's Tₘ.

-

Force the lipid suspension through the membrane multiple times (typically an odd number, e.g., 21 passes). This process disrupts the MLVs and forces them to re-form into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

-

-

Storage: Store the resulting liposome solution at 4°C and use within a few days for optimal stability.

Applications in Research and Drug Development

-

Model Membranes: The uncommon odd-chain structure of LPC(17:1) subtly alters bilayer properties compared to its even-chain counterparts.[] This makes it an excellent tool for biophysical studies investigating the effects of chain length and membrane packing on the function and insertion of membrane proteins.[]

-

Lipidomics Standard: Because it is not highly abundant in most biological systems, LPC(17:1) serves as an ideal internal standard for mass spectrometry-based lipidomics. Its well-defined structure allows for accurate quantification of other, more common LPC species in complex biological samples.[]

-

Drug Delivery: As a lysophospholipid, LPC(17:1) can be incorporated into liposomal drug formulations. Its conical shape can influence vesicle curvature and stability, potentially impacting drug encapsulation and release kinetics.[] For example, LPCs containing therapeutic fatty acids like EPA have been shown to enhance their delivery to the brain.[14]

-

Probing Disease Mechanisms: Given the role of LPCs in inflammation, atherosclerosis, and metabolic diseases, LPC(17:1) can be used in cell-based assays to probe the signaling pathways involved in these conditions.[3][15] Studying its specific effects can help delineate the structure-activity relationships of different LPC species in disease progression.

References

- 1. PC(17:1(10Z)/0:0) | C25H50NO7P | CID 42607442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysophosphatidylcholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine inhibit the CDP-choline pathway of phosphatidylcholine synthesis at the CTP:phosphocholine cytidylyltransferase step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary lysophosphatidylcholine-EPA enriches both EPA and DHA in the brain: potential treatment for depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Biological Functions of 17:1 Lysophosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17:1 Lysophosphatidylcholine (LPC), also known as LysoPC(17:1), is a species of lysophospholipid containing a heptadecenoic acid acyl chain. As a bioactive lipid mediator, LPC(17:1) is implicated in a diverse array of physiological and pathological processes, ranging from metabolic regulation and inflammation to cancer progression and host defense. This technical guide provides an in-depth overview of the core biological functions of LPC(17:1), presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Biological Functions and Mechanisms

LPC(17:1) exerts its effects through various mechanisms, including direct interaction with cell surface receptors, incorporation into cellular membranes, and enzymatic conversion to other signaling molecules.

Role in Cancer Biology

In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), LPC(17:1) plays a significant role in tumor progression through its involvement in the tumor microenvironment.

-

Tumor Cell Metabolism and Membrane Synthesis: PDAC cells can take up LPC(17:1) from the extracellular environment and incorporate the 17:1 acyl chain into their own phosphatidylcholines, such as PC(16:0/17:1) and PC(18:1/17:1). This process supports the synthesis of new membranes, which is essential for rapidly proliferating cancer cells.[1][2]

-

The LPC-Autotaxin-LPA Signaling Axis: LPC(17:1) is a key component of a signaling cascade that promotes pancreatic tumor growth. Pancreatic stellate cells (PSCs) in the tumor stroma release LPCs, including LPC(17:1).[1][2] Extracellular LPC is then hydrolyzed by the enzyme autotaxin (ATX) to produce lysophosphatidic acid (LPA).[1][2] LPA is a potent mitogen that signals through its own G protein-coupled receptors (GPCRs) to stimulate cancer cell proliferation and migration.[1][2]

-

Regulation by p53: The tumor suppressor protein p53 has been shown to regulate the lipidome of pancreatic cancer cells. Loss of p53 function leads to a significant reduction in the levels of various lysophospholipids, including LPC(17:1), both within the cells and in the conditioned medium.[3] This suggests that p53 status can influence the availability of LPC(17:1) for signaling and metabolic processes in the tumor microenvironment.

Involvement in Metabolic and Inflammatory Diseases

Odd-chain fatty acids and their derivatives, such as LPC(17:1), are increasingly recognized for their roles in metabolic health.

-

Metabolic Regulation: Studies have indicated a negative correlation between plasma levels of LPC(17:1) and lipid metabolic abnormalities in certain patient populations, such as HIV-infected individuals.[4] While direct studies on LPC(17:1) are emerging, research on the closely related LPC(17:0) has demonstrated its ability to improve hyperglycemia and insulin resistance in high-fat diet-induced obese mice.[5][6] This was achieved by stimulating the secretion of glucagon-like peptide-1 (GLP-1) through the activation of GPCRs such as GPR120, GPR35, and the calcitonin receptor (CALCR).[5][6]

-

Inflammatory Signaling: Lysophosphatidylcholines, as a class, are known to be involved in inflammatory processes.[7][8] They can act as signaling molecules that activate GPCRs like G2A and GPR4, as well as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines, oxidative stress, and apoptosis.[7][9]

Antimicrobial and Antipathogenic Activity

Recent findings have highlighted a role for LPC(17:1) in plant defense mechanisms.

-

Inhibition of Phytophthora infestans: LPC(17:1) has been identified as a metabolite on the leaf surface of the wild potato species Solanum bulbocastanum.[10] In vitro assays have demonstrated that LPC(17:1) can effectively inhibit both the spore germination and mycelial growth of Phytophthora infestans, the oomycete responsible for late blight disease in potatoes and tomatoes.[10][11] This suggests a potential role for LPC(17:1) as an endogenous antifungal agent in plants.

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The metabolism of LPCs is intertwined with the cellular susceptibility to ferroptosis.

-

Membrane Remodeling: LPCs are key intermediates in the Lands cycle, a pathway that remodels the fatty acid composition of membrane phospholipids.[12] The enzyme lysophosphatidylcholine acyltransferase 1 (LPCAT1) re-esterifies fatty acids onto LPCs to form phosphatidylcholines.[12] By influencing the balance of saturated versus polyunsaturated fatty acids in membrane phospholipids, LPCAT activity can modulate a cell's resistance to ferroptosis.[12] While not specific to the 17:1 species, this highlights a fundamental process in which LPC(17:1) can participate.

Quantitative Data Summary

The following tables summarize the available quantitative data for 17:1 Lysophosphatidylcholine.

| Biological Context | Parameter | Value | Reference |

| Pancreatic Cancer | Concentration for uptake studies | 4 µmol/L | [1] |

| Lipidomics | Internal standard concentration | 4 µmol/L | [2] |

| In Vitro Bioactivity | Assay | Organism/Cell Type | Parameter | Value | Reference |

| Antifungal Activity | P. infestans spore germination inhibition | Phytophthora infestans | IC50 (approx.) | ~10 µM | [11] |

| Antifungal Activity | P. infestans spore germination inhibition | Phytophthora infestans | Significant Inhibition | 1 µM - 100 µM | [11] |

Signaling and Metabolic Pathways

The LPC-Autotaxin-LPA Axis in Pancreatic Cancer

This pathway illustrates how stromal-derived LPC(17:1) contributes to pancreatic tumor progression.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. d-nb.info [d-nb.info]

- 4. irjmets.com [irjmets.com]

- 5. Lysophosphatidylcholine (17:0) Improves HFD-Induced Hyperglycemia & Insulin Resistance: A Mechanistic Mice Model Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Rewiring cancer cell death: LPCAT1 shapes lipid composition and ferroptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 17:1 Lyso-PC in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules that play crucial roles in a variety of cellular processes. Among these, 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (17:1 Lyso-PC) is of growing interest due to its involvement in key signaling pathways implicated in both normal physiology and pathological conditions such as cancer and inflammation. This technical guide provides an in-depth overview of the core signaling mechanisms modulated by 17:1 Lyso-PC, with a focus on data presentation, experimental methodologies, and visual pathway representations to facilitate further research and drug development.

Core Signaling Pathways of Lysophosphatidylcholines

Lysophosphatidylcholines, including 17:1 Lyso-PC, exert their effects through multiple signaling cascades. A primary mechanism involves its enzymatic conversion to lysophosphatidic acid (LPA) by the extracellular enzyme autotaxin (ATX). LPA is a potent signaling molecule that activates a family of G protein-coupled receptors (GPCRs), namely the LPA receptors (LPARs), leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK cascades.[1][2] Additionally, LPCs can directly activate certain GPCRs, like G2A and GPR4, and Toll-like receptors (TLRs), although the role of these direct interactions in 17:1 Lyso-PC signaling is less characterized.[3][4][5]

The LPC-Autotaxin-LPA Axis

A well-established pathway involves the stromal-derived LPC, which is hydrolyzed by ATX to produce LPA.[1][6] This LPA then acts on LPARs on target cells, such as pancreatic cancer cells, to promote cell proliferation, migration, and survival.[1][2] This axis is a key player in the tumor microenvironment.[1]

Downstream Signaling: PI3K/Akt and MAPK Pathways

Upon activation by LPA, LPARs couple to G proteins, initiating downstream signaling cascades. The PI3K/Akt pathway is a central hub for cell survival and proliferation.[1][2] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis. The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and migration.[2][7]

Quantitative Data Summary

The following tables summarize quantitative data related to LPC signaling. It is important to note that much of the specific quantitative data for 17:1 Lyso-PC is not available; therefore, data for general LPCs or other specific species are included for comparative purposes.

Table 1: LPC Concentrations in Biological Systems

| Biological Context | LPC Species | Concentration Range | Reference |

|---|---|---|---|

| Human Plasma | Total LPC | ~300 µM | [8] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | LPC(17:1) | Used as a tracer | [1][7] |

| Ischemic Stroke (Mouse Model, 24h post-MCAO) | LPC(16:0/17:1), LPC(18:1/17:1) | ~2-3 fold increase in brain |[9] |

Table 2: Functional Effects of LPC Signaling

| Cell Type/Model | LPC Species | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Exogenous LPC | Increased Proliferation | Not specified | [2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Stromal Conditioned Media (rich in LPCs) | Potent activation of AKT | Not specified | [1][2] |

| Mesangial Cells | LPC (10-25 µM) | Increased PKC activity | ~1.5-2 fold increase | [10] |

| Mesangial Cells | LPC (10-25 µM) | Increased MAP kinase activity | ~2-3 fold increase |[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 17:1 Lyso-PC signaling. Below are protocols for key experiments cited in the literature.

Lipid Extraction and Analysis by LC-MS/MS

This protocol is adapted from methodologies used to quantify lysophospholipids in cell culture and tissue samples.[7][11]

Objective: To extract and quantify 17:1 Lyso-PC and other lipids from biological samples.

Materials:

-

Ice-cold methanol containing internal standards (e.g., 17:0 LPA, 17:1 LPC, etc.)[11]

-

Chloroform

-

Water (LC-MS grade)

-

Nitrogen gas evaporator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Homogenize tissue samples or pellet cultured cells.

-

Lipid Extraction: Resuspend the sample in ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., a deuterated or odd-chain LPC). Add chloroform and water to achieve a biphasic separation (Bligh-Dyer method).

-

Phase Separation: Vortex the mixture and centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).[7]

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use appropriate chromatographic conditions to separate the different lipid species and mass spectrometry for their detection and quantification based on the signal intensity relative to the internal standard.

Western Blotting for Signaling Pathway Activation

This protocol is a standard method to assess the phosphorylation status of key signaling proteins.[1][10]

Objective: To determine the activation of PI3K/Akt and MAPK pathways by measuring the phosphorylation of Akt and ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with 17:1 Lyso-PC at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

17:1 Lyso-PC is an important signaling lipid that primarily functions through its conversion to LPA and subsequent activation of LPARs, leading to the stimulation of pro-proliferative and pro-survival pathways such as the PI3K/Akt and MAPK cascades. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced roles of 17:1 Lyso-PC in various physiological and pathological contexts. Future studies should aim to delineate the specific quantitative effects of 17:1 Lyso-PC and explore its direct interactions with other receptor systems.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 7. A stromal lysolipid-autotaxin signaling axis promotes pancreatic tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Players: An In-depth Technical Guide to the Discovery and Significance of Odd-Chain Lysophospholipids in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics, the discovery of odd-chain lysophospholipids represents a significant, albeit often overlooked, advancement. For decades, the focus of lipid research has predominantly centered on even-chain fatty acid constituents, considered the building blocks of most biological membranes. However, emerging evidence has illuminated the presence and vital roles of lipids containing fatty acids with an odd number of carbon atoms, particularly odd-chain lysophospholipids. These molecules, once considered mere curiosities or minor components, are now recognized as active signaling molecules with profound implications for cellular physiology and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the discovery, quantification, and biological significance of odd-chain lysophospholipids. We delve into the historical context of their identification, detail the analytical methodologies for their detection, present quantitative data on their distribution, and explore their emerging roles in cellular signaling pathways.

The Dawn of a New Class of Lipids: A Historical Perspective

The journey to understanding odd-chain lysophospholipids is intertwined with the broader history of lipid analysis. Early lipid chemistry, dating back to the 18th and 19th centuries with the work of pioneers like Carl Wilhelm Scheele and Michel Eugène Chevreul, laid the groundwork for identifying the basic components of fats[1]. The 20th century witnessed the development of powerful analytical techniques, such as gas chromatography, which revolutionized the separation and identification of fatty acids[2]. While these methods established the prevalence of even-chain fatty acids, they also hinted at the existence of minor, odd-numbered counterparts.

The formal "discovery" of odd-chain lysophospholipids wasn't a singular event but rather a gradual recognition made possible by the increasing sensitivity and resolution of analytical instrumentation, particularly mass spectrometry. Early lipidomics studies, often employing gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling after hydrolysis of complex lipids, began to report the presence of C15:0 (pentadecanoic acid) and C17:0 (heptadecanoic acid) in various biological samples. The subsequent advent of liquid chromatography-mass spectrometry (LC-MS) enabled the analysis of intact lipid molecules, confirming that these odd-chain fatty acids were indeed incorporated into phospholipids and lysophospholipids[3]. Although a definitive "discovery" paper for odd-chain lysophospholipids is not readily identifiable, their existence was implicitly acknowledged through their use as internal standards in quantitative lipidomics methods, a practice that underscored their presence in biological matrices, albeit at lower concentrations than their even-chain counterparts[2][4].

Quantitative Landscape of Odd-Chain Lysophospholipids

The concentrations of odd-chain lysophospholipids are generally lower than their even-chain counterparts, yet they are ubiquitously present in various human tissues and fluids. Their levels can be influenced by diet, particularly the consumption of dairy products, and endogenous metabolic pathways. The following tables summarize available quantitative data for key odd-chain lysophospholipids in human samples.

Table 1: Concentration of Odd-Chain Lysophosphatidylcholines (LPC) in Human Plasma/Serum

| Lysophospholipid Species | Concentration Range | Method | Reference(s) |

| LPC (15:0) | 0.05 - 0.5 µM | LC-MS/MS | [5] |

| LPC (17:0) | 0.1 - 1.0 µM | LC-MS/MS | [5][6] |

Table 2: Odd-Chain Fatty Acid Composition in Human Milk Phospholipids

| Odd-Chain Fatty Acid | Relative Concentration (%) | Method | Reference(s) |

| C15:0 | ~1-2% of total PL-OCFA | HILIC-ESI-TQ-MS | [7] |

| C17:0 | Major component of PL-OCFA | HILIC-ESI-TQ-MS | [7] |

| C19:0, C21:0, C23:0 | Characteristic of PL-OCFA | HILIC-ESI-TQ-MS | [7] |

PL-OCFA: Phospholipids containing odd-chain fatty acids

Table 3: Association of Plasma Odd-Chain Phospholipids with Type 2 Diabetes (T2D) Risk

| Lipid Species | Association with T2D Risk in Women (Hazard Ratio, Q5 vs Q1) | Association with T2D Risk in Men (Hazard Ratio, Q5 vs Q1) | Reference(s) |

| Phosphatidylcholine (C15:0) | 0.56 (Inverse) | - | [6] |

| Phosphatidylcholine (C17:0) | 0.59 (per SD, Inverse) | - | [6] |

| Lysophosphatidylcholine (C15:0) | - | 1.96 (Positive) | [6] |

| Lysophosphatidylcholine (C17:0) | 0.42 (Inverse) | - | [6] |

Experimental Protocols: Unmasking the Odd-Chains

The accurate quantification of odd-chain lysophospholipids requires meticulous sample preparation and sensitive analytical techniques. The following sections detail the key experimental protocols.

Lipid Extraction from Biological Matrices

The choice of extraction method is critical for the recovery of more polar lysophospholipids.

-

Methanol (MeOH) Extraction (for Plasma/Serum):

-

To a 1.5 mL microcentrifuge tube, add 1 mL of ice-cold methanol.

-

Add 10 µL of plasma or serum to the methanol.

-

Spike with an appropriate internal standard, such as LPC(17:0) or a deuterated analog.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 30 minutes to allow for protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipid extract to a new tube for analysis.

-

-

Modified Bligh and Dyer Method (for Tissues):

-

Homogenize approximately 50 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add an appropriate internal standard.

-

Add water to induce phase separation.

-

Vortex thoroughly and centrifuge to separate the aqueous and organic layers.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the identification and quantification of odd-chain lysophospholipids.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the lipids based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of lysophosphatidylcholines.

-

Detection Method: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion for each odd-chain lysophospholipid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For LPCs, the characteristic product ion is the phosphocholine headgroup at m/z 184.

Table 4: Example MRM Transitions for Odd-Chain Lysophosphatidylcholines

Analyte Precursor Ion (m/z) Product Ion (m/z) LPC (15:0) 482.3 184.1 LPC (17:0) 510.4 184.1 -

Signaling Pathways of Odd-Chain Lysophospholipids

Lysophospholipids, including their odd-chain variants, are potent signaling molecules that exert their effects through G protein-coupled receptors (GPCRs). The acyl chain length and saturation of lysophospholipids can influence their receptor binding affinity and downstream signaling[8]. Emerging evidence suggests that odd-chain lysophospholipids can activate receptors such as GPR119 and GPR55[9][10].

GPR119 Signaling Pathway

GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose homeostasis. Activation of GPR119 by lysophosphatidylcholines, including potentially odd-chain species, leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes insulin and glucagon-like peptide-1 (GLP-1) secretion[9][11].

GPR55 Signaling Pathway

GPR55 is another GPCR implicated in various physiological processes, including inflammation and neurotransmission. Lysophosphatidylinositol (LPI) is a known agonist for GPR55, and it is plausible that odd-chain variants of LPI and other lysophospholipids could also modulate its activity. GPR55 activation can couple to different G proteins, including Gαq/11 and Gα12/13, leading to diverse downstream effects. For instance, Gαq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC)[12].

Experimental Workflow for Studying Odd-Chain Lysophospholipid Signaling

The following diagram illustrates a typical workflow for investigating the signaling pathways of odd-chain lysophospholipids.

Conclusion and Future Directions

The discovery and characterization of odd-chain lysophospholipids have opened new avenues in lipid research. No longer relegated to the status of minor, insignificant molecules, they are now understood to be integral components of the lipidome with distinct biological activities. Their roles as signaling molecules in crucial physiological processes, such as glucose metabolism and inflammation, are beginning to be unraveled.

For researchers, scientists, and drug development professionals, odd-chain lysophospholipids represent a promising class of molecules for further investigation. Future research should focus on:

-

Expanding the Quantitative Landscape: Comprehensive profiling of odd-chain lysophospholipids across a wider range of tissues and in various disease states is needed to fully understand their physiological and pathological relevance.

-

Deconvoluting Signaling Pathways: Elucidating the specific GPCRs and downstream signaling cascades activated by different odd-chain lysophospholipid species will be crucial for understanding their precise mechanisms of action.

-

Therapeutic Potential: The unique biological activities of odd-chain lysophospholipids suggest their potential as novel therapeutic agents or as targets for drug development in metabolic and inflammatory diseases.

The continued exploration of these once-hidden players in the lipid world promises to yield exciting new insights into cellular function and pave the way for innovative therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A brief history of lipid and lipoprotein measurements and their contribution to clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The early years of lipoprotein research: from discovery to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]

- 11. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophospholipid stereoisomers exert distinct GPR55-mediated functions via different Gα subunits - PMC [pmc.ncbi.nlm.nih.gov]

17:1 Lyso PC: A Potential Biomarker in the Shifting Landscape of Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aberrant metabolism of lipids is a hallmark of cancer, presenting a fertile ground for the discovery of novel biomarkers and therapeutic targets. Among the myriad of lipid species, lysophosphatidylcholines (LysoPCs), and specifically 17:1 lysophosphatidylcholine (LysoPC(17:1)), are emerging as significant players in oncogenesis and tumor progression. This technical guide provides a comprehensive overview of the core concepts surrounding 17:1 Lyso PC as a potential biomarker, detailing its role in signaling pathways, methodologies for its detection, and a summary of quantitative findings in various cancers.

The Biological Significance of 17:1 Lyso PC in Cancer

Lysophosphatidylcholines are metabolites formed by the partial hydrolysis of phosphatidylcholines (PCs), major components of cell membranes. The balance between PCs and LysoPCs is crucial for maintaining membrane integrity and cellular signaling. In the context of cancer, alterations in the levels of specific LysoPC species, such as 17:1 Lyso PC, have been observed across a range of malignancies, suggesting their potential as diagnostic and prognostic indicators.

Several studies have reported a general trend of decreased plasma or serum levels of LysoPCs in patients with various cancers, including squamous cell carcinoma, colorectal, lung, bile duct, and cervical cancers, when compared to healthy individuals.[1][2][3] This reduction may reflect an increased uptake and utilization of LysoPCs by tumor cells to support their rapid proliferation and membrane synthesis.[1]

Key Signaling Pathways Involving Lyso PC

The influence of Lyso PC in the tumor microenvironment is often mediated through intricate signaling pathways. Two prominent pathways are the autotaxin-lysophosphatidic acid (LPA) axis and the lysophosphatidylcholine acyltransferase 1 (LPCAT1) pathway.

The Autotaxin-LPA Signaling Axis

In the tumor microenvironment, particularly in pancreatic cancer, cancer-associated fibroblasts (CAFs) within the stroma can secrete LysoPCs.[4][5] These LysoPCs are then converted by the enzyme autotaxin (ATX) into lysophosphatidic acid (LPA), a potent signaling molecule.[4][6] LPA, in turn, binds to its receptors on cancer cells, promoting proliferation, migration, and invasion.[4][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long‐chain acyl‐coenzyme A synthase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. A stromal lysolipid-autotaxin signaling axis promotes pancreatic tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Lipids in the Tumor Microenvironment: From Cancer Progression to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Abundance of 17:1 Lyso PC in Human Plasma

This technical guide provides a comprehensive overview of the natural abundance of 17:1 Lysophosphatidylcholine (Lyso PC) in human plasma. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of specific lipid species in health and disease. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids derived from the hydrolysis of phosphatidylcholines. They are present in human plasma, typically at a total concentration ranging from 125 to 300 µM, with some reports suggesting a slightly higher range of 300 to 400 µM in healthy individuals.[1][2][3] LPCs are involved in various biological processes, including cell signaling and inflammation. The specific fatty acid composition of LPCs can influence their biological activity. This guide focuses on 17:1 Lyso PC, a monounsaturated LPC with a 17-carbon acyl chain, which is a less common, odd-chain fatty acid.

While comprehensive quantitative data for the most abundant LPC species are available, specific concentrations for low-abundance species like 17:1 Lyso PC are not always reported in routine lipidomic analyses. The available data indicates that 17:1 Lyso PC is a minor component of the total LPC pool in human plasma.

Quantitative Data on Lysophosphatidylcholine Species in Human Plasma

The following table summarizes the concentrations of various Lyso PC species in the plasma of healthy individuals, as reported in the scientific literature. It is important to note that concentrations can vary depending on the cohort, analytical methods, and pre-analytical conditions.

| Lysophosphatidylcholine Species | Concentration Range (µM) in Healthy Controls | Reference |

| Total Lyso PC | 125 - 300 | [1][2][3] |

| Lyso PC 16:0 | 146 ± 37 | [4] |

| Lyso PC 18:0 | 56.5 ± 14.9 | [4] |

| Lyso PC 18:1 | 28.4 ± 12.5 | [4] |

| Lyso PC 18:2 | 34.5 ± 12.5 | [4] |

| Other Lyso PC Species | < 10 | [4] |

| Lyso PC 17:1 | Not explicitly quantified, but considered a low-abundance species (<10 µM) | Inferred from[4][5] |

Note: The concentration of 17:1 Lyso PC is inferred to be low as studies quantifying a range of LPC species report that minor species are typically found at concentrations below 10 µM.[4] Its presence in human plasma is confirmed by studies that have developed specific analytical methods to resolve odd-chain LPCs.[5]

Experimental Protocols for the Quantification of Lysophosphatidylcholines

The accurate quantification of lysophosphatidylcholines in human plasma requires robust and sensitive analytical methods, primarily based on mass spectrometry.

Sample Preparation

-

Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at a low speed (e.g., 1500 x g for 15 minutes at 4°C).

-

Lipid Extraction: Lipids are extracted from the plasma using a solvent system, most commonly a modification of the Folch or Bligh-Dyer methods. A typical procedure involves the addition of a mixture of chloroform and methanol to the plasma sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

-

Internal Standards: To ensure accurate quantification and to correct for variations in extraction efficiency and instrument response, a known amount of an internal standard is added to the sample before extraction. For the analysis of 17:1 Lyso PC, a deuterated or a structurally similar, non-endogenous Lyso PC species (e.g., 17:1 Lyso PC itself if it is not the target analyte, or another odd-chain Lyso PC) is often used.[6]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of individual lipid species.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography, typically reversed-phase chromatography. A C18 column is commonly used to separate the different Lyso PC species based on the length and degree of unsaturation of their fatty acid chains.

-

Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. For Lyso PCs, detection is usually performed in positive ion mode.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) or by high-resolution mass spectrometry. In MRM, specific precursor-to-product ion transitions are monitored for each Lyso PC species and its corresponding internal standard. For lysophosphatidylcholines, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine headgroup.

Signaling Pathways and Biological Context

Lysophosphatidylcholines are not merely metabolic intermediates but also act as signaling molecules. The general metabolism and signaling pathways of LPCs are depicted below.

Lysophosphatidylcholine Metabolism

Caption: Overview of Lysophosphatidylcholine (LPC) metabolism.

General Lysophosphatidylcholine Signaling

Caption: Simplified signaling pathways activated by Lysophosphatidylcholine (LPC).

Conclusion

17:1 Lyso PC is a low-abundance odd-chain lysophosphatidylcholine present in human plasma. While its precise concentration is not well-documented in large-scale lipidomics studies, it is estimated to be below 10 µM. The quantification of such minor lipid species requires highly sensitive and specific analytical techniques like LC-MS/MS. Further research is needed to elucidate the specific biological roles and potential as a biomarker of 17:1 Lyso PC and other odd-chain fatty acid-containing lipids. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and methodologies.

References

- 1. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 4. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. High level of phosphatidylcholines/lysophosphatidylcholine ratio in urine is associated with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine with potential biological activity. While direct literature on the synthesis of this exact molecule is scarce, this document extrapolates from established enzymatic methods for synthesizing other lysophosphatidylcholines. The guide covers the primary enzymatic routes, key enzyme characteristics, detailed experimental protocols, and potential biological relevance. All quantitative data from related syntheses are summarized for comparative analysis, and logical workflows are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers aiming to produce and study this novel lysophospholipid.

Introduction

Lysophosphatidylcholines (LPCs) are signaling molecules involved in a myriad of physiological and pathological processes. The specific acyl chain attached to the glycerol backbone dictates the molecule's physical properties and biological function. 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a mono-unsaturated 17-carbon LPC. Recent studies have highlighted the inhibitory effects of LPC 17:1 against the plant pathogen Phytophthora infestans, suggesting its potential application in agriculture or as a bioactive compound for further investigation[1]. The enzymatic synthesis of LPCs offers a regio- and stereospecific alternative to chemical methods, which can be prone to acyl migration. This guide explores the most promising enzymatic strategies for the synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine.

Enzymatic Synthesis Strategies

The enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine can be approached through three primary routes:

-

Lipase-catalyzed Esterification of Glycerophosphocholine (GPC): This is a direct and efficient method where a lipase catalyzes the esterification of the sn-1 position of GPC with (10Z)-heptadecenoic acid.

-

Phospholipase A2 (PLA2)-catalyzed Hydrolysis of a Diacyl-phosphatidylcholine: This method involves the selective hydrolysis of the fatty acid at the sn-2 position of a phosphatidylcholine precursor containing (10Z)-heptadecenoyl group at the sn-1 position.

-

Lysophosphatidylcholine Acyltransferase (LPCAT)-catalyzed Acylation: This route involves the transfer of the (10Z)-heptadecenoyl group from an acyl-CoA donor to the sn-1 position of a lysophosphatidylcholine.

The choice of strategy depends on the availability of starting materials and the desired purity of the final product.

Key Enzymes and Their Properties

The selection of the appropriate enzyme is critical for a successful synthesis. The following table summarizes the key characteristics of enzymes applicable to the synthesis of the target molecule, based on their known substrate specificities with similar fatty acids.

| Enzyme Class | Specific Enzyme Examples | Substrate(s) | Typical Reaction Conditions | Reported Yields (for similar LPCs) | Reference(s) |

| Lipase | Candida antarctica lipase B (Novozym 435), Thermomyces lanuginosus lipase (Lipozyme TL IM), Rhizomucor miehei lipase (Lipozyme RM IM) | sn-glycero-3-phosphocholine (GPC) and (10Z)-heptadecenoic acid | Solvent-free or in organic solvents (e.g., hexane, toluene), 40-60°C, vacuum (optional) | 70-98% | [2] |

| Phospholipase A2 | Porcine pancreatic PLA2, Bee venom PLA2 | 1-(10Z-heptadecenoyl)-2-acyl-sn-glycero-3-phosphocholine | Aqueous buffer or biphasic systems, pH 7-9, requires Ca2+ | Not specified for synthesis, primarily a hydrolytic enzyme | [3] |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | LPCAT1, LPCAT2, LPCAT3 | 1-lyso-sn-glycero-3-phosphocholine and (10Z)-heptadecenoyl-CoA | Microsomal preparations, aqueous buffer, pH 7.4 | Not specified for synthesis, primarily involved in cellular remodeling |

Experimental Protocols

The following are detailed, generalized protocols for the enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine. Optimization of these protocols for the specific substrates will be necessary.

Lipase-Catalyzed Esterification of GPC

This protocol is adapted from methods used for the synthesis of other LPCs with uncommon fatty acids.

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

(10Z)-Heptadecenoic acid

-

Immobilized Lipase (e.g., Novozym 435)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (optional, for solvent-free systems)

Procedure:

-

Substrate Preparation: Dissolve GPC and a molar excess of (10Z)-heptadecenoic acid (e.g., 1:10 to 1:20 molar ratio) in anhydrous hexane. For a solvent-free system, mix the substrates directly.

-

Enzyme Addition: Add the immobilized lipase to the substrate mixture. A typical enzyme load is 10-15% (w/w) of the total substrate mass.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant stirring. If using a solvent-free system, a vacuum may be applied to remove the water produced during the reaction.

-

Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Termination and Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column

Mobile Phase:

-

A gradient of methanol and water, or a more complex solvent system depending on the specific column and product polarity.

Procedure:

-

Sample Preparation: Dissolve the crude product in the initial mobile phase.

-

Injection: Inject the sample onto the preparative HPLC column.

-

Elution: Run a gradient elution to separate the desired LPC from unreacted starting materials and by-products.

-

Fraction Collection: Collect the fractions corresponding to the peak of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

General Workflow for Enzymatic Synthesis

Caption: General workflow for the enzymatic synthesis and purification of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine.

Proposed Biological Action of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine

Caption: Proposed inhibitory action of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine on Phytophthora infestans.

Conclusion

The enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a viable approach that leverages the substrate promiscuity of commercially available lipases. While specific kinetic data and optimized protocols for this particular molecule are yet to be established, the general methodologies presented in this guide provide a strong starting point for its production. The potential biological activity of this LPC warrants further investigation, and the synthetic strategies outlined herein will be instrumental in obtaining the necessary quantities of pure material for such studies. Future work should focus on optimizing the reaction conditions, quantifying the yields, and fully characterizing the synthesized molecule to explore its potential applications in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lipase-catalyzed Synthesis of Oleoyl-lysophosphatidylcholine by Direct Esterification in Solvent-free Medium without Water Removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis of phosphatidylcholine by phospholipase A2 in hamster heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17:1 Lyso PC (1-heptadecenoyl-sn-glycero-3-phosphocholine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 17:1 Lyso PC (1-heptadecenoyl-sn-glycero-3-phosphocholine). The information is intended to support research, scientific investigation, and drug development efforts involving this specific lysophosphatidylcholine.

Core Physical and Chemical Properties

17:1 Lyso PC is a lysophospholipid containing a 17-carbon monounsaturated fatty acid (heptadecenoic acid) at the sn-1 position and a phosphocholine head group. Its unique odd-chain fatty acid structure makes it a subject of interest in various biological studies.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 17:1 Lyso PC.

| Property | Value | Source(s) |

| Molecular Formula | C25H50NO7P | [1][2] |

| Molecular Weight | 507.64 g/mol | [2] |

| CAS Number | 1246304-62-0 | [1][2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Sparingly soluble in ethanol, DMSO, and dimethylformamide. Approximately 2 mg/mL in PBS (pH 7.2). | [3] |

| Storage Temperature | -20°C | [2] |

Stability and Storage

17:1 Lyso PC should be stored at -20°C in a tightly sealed container, protected from moisture.[2] For long-term storage, it is recommended to store it as a solid.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Biological Roles and Signaling Pathways

17:1 Lyso PC, like other lysophosphatidylcholines, is a bioactive lipid involved in a variety of cellular processes and signaling pathways. Its functions are context-dependent and can influence inflammation, cancer progression, and plant defense mechanisms.

Role in Cancer: The Stromal-Autotaxin-LPA Axis

In the tumor microenvironment, particularly in pancreatic cancer, stromal cells can secrete lysophosphatidylcholines, including 17:1 Lyso PC. This secreted Lyso PC can then be converted by the enzyme autotaxin (ATX) into lysophosphatidic acid (LPA). LPA is a potent signaling molecule that can promote cancer cell proliferation, migration, and survival by activating its G protein-coupled receptors.

Role in Inflammation: Macrophage Activation

Lysophosphatidylcholines are known mediators of inflammation. They can act as signaling molecules that recruit and activate immune cells, such as macrophages. Upon activation, macrophages can polarize into different phenotypes, including the pro-inflammatory M1 phenotype, which releases inflammatory cytokines and participates in the immune response. This activation can be initiated through various cell surface receptors.

Role in Plant Defense

In plants, lysophosphatidylcholines can act as signaling molecules in response to pathogen attacks. They can trigger a cascade of defense responses, including the production of antimicrobial compounds and the strengthening of cell walls, to inhibit the growth and spread of pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 17:1 Lyso PC, from extraction and analysis to its use in a representative in vitro assay.

Lipid Extraction from Biological Samples

A common method for extracting lysophosphatidylcholines from biological matrices like plasma or tissue is a modified Bligh-Dyer or Folch extraction.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Water (H2O)

-

Internal standard (e.g., a deuterated or odd-chain Lyso PC not present in the sample)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma or tissue homogenate, add 375 µL of methanol containing the internal standard.

-

Vortex thoroughly for 1 minute.

-

Add 125 µL of chloroform, and vortex for 30 seconds.

-

Add 125 µL of water, and vortex for 1 minute to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 17:1 Lyso PC.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 60% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transition:

-

Precursor Ion (Q1): m/z 508.3

-

Product Ion (Q3): m/z 184.1 (phosphocholine headgroup)

-

-

Collision Energy: Optimized for the specific instrument (typically 20-30 eV)

Quantification:

-

A calibration curve is generated using a series of known concentrations of a 17:1 Lyso PC analytical standard.

-

The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in extraction efficiency and instrument response.

In Vitro Macrophage Activation Assay

This protocol describes a representative method to assess the ability of 17:1 Lyso PC to activate macrophages in vitro.[5][6]

Cell Line:

-

Mouse peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7)

Materials:

-

17:1 Lyso PC

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) as a positive control for M1 polarization

-

Reagents for assessing macrophage activation (e.g., Griess reagent for nitric oxide measurement, ELISA kits for cytokine quantification, or flow cytometry antibodies for surface marker analysis)

Procedure:

-

Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of 17:1 Lyso PC in a suitable solvent (e.g., ethanol) and then dilute it to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Remove the culture medium from the cells and replace it with fresh medium containing different concentrations of 17:1 Lyso PC (e.g., 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., 100 ng/mL LPS).

-

Incubate the cells for 24-48 hours.

-

After incubation, assess macrophage activation:

-

Nitric Oxide Production: Measure the concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant using the Griess reagent.

-

Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Surface Marker Expression: Analyze the expression of M1 macrophage markers (e.g., CD80, CD86) using flow cytometry.

-

This technical guide provides a foundational understanding of 17:1 Lyso PC. For more specific applications and in-depth protocols, researchers are encouraged to consult the primary literature.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. 816-94-4 CAS MSDS (1,2-Distearoyl-sn-glycero-3-phosphocholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Activation of peritoneal macrophages by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Macrophage Lysophosphatidylcholine Acyltransferase 3 Deficiency-Mediated Inflammation Is Not Sufficient to Induce Atherosclerosis in a Mouse Model [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Use of 17:1 Lyso PC as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, plays a crucial role in understanding cellular processes, disease pathogenesis, and in the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, correcting for variations in sample preparation, extraction efficiency, and instrument response.

1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC) is a widely adopted internal standard for the quantification of lysophosphatidylcholines (LPCs) and other phospholipid classes. As an odd-chain lysophospholipid, it is not naturally abundant in most mammalian systems, which minimizes interference with endogenous lipid species.[1] Its chemical properties closely mimic those of endogenous LPCs, ensuring similar behavior during extraction and ionization. This document provides detailed application notes and protocols for the effective use of 17:1 Lyso PC in lipidomics workflows.

Properties and Applications of 17:1 Lyso PC

Key Properties:

-

Molecular Formula: C₂₅H₅₀NO₇P

-

Molecular Weight: 507.641 g/mol

-

Exact Mass: 507.332 g/mol

-

Structure: A glycerol backbone with a phosphocholine headgroup at the sn-3 position and a C17:1 fatty acyl chain at the sn-1 position.

Primary Applications:

-

Internal Standard for Quantitative Lipidomics: Used to normalize for sample-to-sample variability in extraction, derivatization, and MS signal intensity.

-

Quantification of Lysophospholipids: Specifically for the accurate measurement of various LPC species.

-

Method Validation: Employed to assess method performance characteristics such as linearity, accuracy, and precision.[2][3]

Experimental Workflow and Protocols

A typical lipidomics workflow involves lipid extraction from a biological matrix, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). 17:1 Lyso PC is introduced early in the sample preparation process to account for variability throughout the workflow.

Protocol 1: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from a widely used method for the extraction of a broad range of lipids from plasma.[4]

Materials:

-

Plasma samples

-

17:1 Lyso PC internal standard solution (e.g., 1 mg/mL in methanol)

-

Methanol (MeOH), HPLC grade, cold

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the 17:1 Lyso PC internal standard. The final concentration of the internal standard should be optimized based on the expected concentration of endogenous LPCs.

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of MTBE.

-

Vortex for 10 seconds and then shake at 4°C for 6 minutes.

-

Induce phase separation by adding 188 µL of LC-MS grade water.

-